molecular formula C10H15NO3 B1643935 Pyridine, 4-(diethoxymethyl)-, 1-oxide

Pyridine, 4-(diethoxymethyl)-, 1-oxide

Cat. No.: B1643935
M. Wt: 197.23 g/mol
InChI Key: XUHPZLPXBMBVEY-UHFFFAOYSA-N
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Description

The N-oxide functional group (1-oxide) introduces polarity and alters the electronic properties of the pyridine ring, enhancing its solubility in polar solvents and modulating its reactivity. The diethoxymethyl group, a branched ether-containing substituent, contributes steric bulk and electron-donating effects, which influence the compound’s physicochemical and biological behavior.

Properties

Molecular Formula

C10H15NO3

Molecular Weight

197.23 g/mol

IUPAC Name

4-(diethoxymethyl)-1-oxidopyridin-1-ium

InChI

InChI=1S/C10H15NO3/c1-3-13-10(14-4-2)9-5-7-11(12)8-6-9/h5-8,10H,3-4H2,1-2H3

InChI Key

XUHPZLPXBMBVEY-UHFFFAOYSA-N

SMILES

CCOC(C1=CC=[N+](C=C1)[O-])OCC

Canonical SMILES

CCOC(C1=CC=[N+](C=C1)[O-])OCC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Pyridine N-Oxide Derivatives

Electronic and Acid-Base Properties

The pKa values of pyridine N-oxide derivatives are highly sensitive to substituent effects. For example:

  • 4-Methoxypyridine 1-oxide (pKa = 2.05): The methoxy group donates electrons via resonance, increasing basicity compared to unsubstituted pyridine N-oxide .
  • 4-Dimethylaminopyridine 1-oxide (pKa = 3.88): The stronger electron-donating dimethylamino group further elevates basicity .

The diethoxymethyl group in the target compound is expected to exhibit moderate electron-donating effects via the ethoxy substituents. Its pKa is predicted to lie between those of 4-methoxy and 4-dimethylamino derivatives (~2.5–3.5), though steric hindrance from the bulky diethoxy group may slightly attenuate resonance donation.

Table 1: pKa Values of Selected Pyridine N-Oxides
Compound pKa Reference
4-Methoxypyridine 1-oxide 2.05
4-Dimethylaminopyridine 1-oxide 3.88
Pyridine 1-oxide (unsubstituted) ~0.8 (estimated)

Physical and Spectral Properties

  • Solubility : Bulky substituents like diethoxymethyl enhance solubility in organic solvents (e.g., DCM, EtOAc) but reduce water solubility. For comparison, 4-tert-butylpyridine 1-oxide () is highly lipophilic .
  • NMR Shifts :
    • Pyridine N-oxide protons typically resonate at δ 7.9–8.3 ppm (e.g., δ 7.94–8.30 in ) .
    • Diethoxymethyl protons (–OCH₂CH₃) would appear at δ 1.2–1.4 (CH₃) and δ 3.5–4.6 (OCH₂) .

Preparation Methods

Peracid-Mediated Oxidation

A mixture of 4-(diethoxymethyl)pyridine (1.0 equiv) and meta-chloroperbenzoic acid (mCPBA, 1.2 equiv) in dichloromethane (DCM) is stirred at 0°C for 2 hours, followed by gradual warming to room temperature over 12 hours. The reaction is quenched with sodium thiosulfate, and the product is extracted with DCM. Yields typically range from 70–85%, with purity >95% after column chromatography (silica gel, ethyl acetate/hexane).

Critical Considerations :

  • Overoxidation to pyridine N,N-dioxide is avoided by controlling stoichiometry and reaction time.
  • Substituent electronic effects influence reaction rates; electron-donating groups (e.g., diethoxymethyl) accelerate oxidation.

Tandem Formylation and Acetalization of Pyridine N-Oxide

This two-step approach begins with formylation of pyridine N-oxide, followed by acetal protection:

Vilsmeier-Haack Formylation

Pyridine N-oxide (1.0 equiv) is treated with phosphorus oxychloride (POCl₃, 3.0 equiv) and dimethylformamide (DMF, 2.0 equiv) in anhydrous DCM at −10°C for 4 hours. The intermediate iminium salt is hydrolyzed with aqueous sodium acetate to yield 4-formylpyridine N-oxide.

Acid-Catalyzed Acetalization

The formyl derivative (1.0 equiv) is refluxed with excess ethanol (10.0 equiv) and a catalytic amount of p-toluenesulfonic acid (pTSA, 0.1 equiv) in toluene for 6 hours. Water removal via Dean-Stark trap drives the equilibrium toward acetal formation. The crude product is neutralized with NaHCO₃ and purified by distillation (60–65% overall yield).

Mechanistic Insight :

  • The diethoxymethyl group stabilizes the intermediate oxocarbenium ion, enhancing acetal stability under acidic conditions.

Transition-metal catalysis enables direct introduction of the diethoxymethyl group onto pyridine N-oxide:

Suzuki-Miyaura Coupling

4-Bromopyridine N-oxide (1.0 equiv) reacts with diethoxymethylboronic acid (1.2 equiv) in the presence of Pd(PPh₃)₄ (5 mol%) and K₂CO₃ (2.0 equiv) in a dioxane/water (4:1) mixture at 80°C for 24 hours. The product is isolated via extraction and recrystallization (55–70% yield).

Optimization Challenges :

  • Boronic acid instability necessitates inert atmosphere and rigorous drying.
  • Competing proto-deboronation reduces yields; additive screening (e.g., NaHCO₃) mitigates this issue.

Reductive Amination and Subsequent Oxidation

A multistep strategy involving reductive amination and oxidation is employed for asymmetric variants:

Synthesis of 4-(Aminomethyl)Pyridine N-Oxide

4-Cyanopyridine N-oxide (1.0 equiv) is reduced with LiAlH₄ (2.0 equiv) in tetrahydrofuran (THF) at 0°C, followed by quenching with ethanol to yield 4-(aminomethyl)pyridine N-oxide.

Ethoxy Group Installation

The amine intermediate (1.0 equiv) is treated with ethyl iodide (2.5 equiv) and K₂CO₃ (3.0 equiv) in acetonitrile at 60°C for 12 hours. Purification via flash chromatography affords the target compound (40–50% yield over two steps).

Limitations :

  • Low regioselectivity in alkylation steps necessitates careful monitoring.
  • Overalkylation produces quaternary ammonium byproducts, complicating isolation.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantage Major Drawback
Peracid Oxidation 70–85 >95 Simplicity, high reproducibility Requires pre-functionalized substrate
Tandem Formylation 60–65 90 Modular acetal protection Multi-step, acidic conditions
Palladium Catalysis 55–70 85 Direct functionalization Sensitivity to moisture/oxygen
Reductive Amination 40–50 80 Access to asymmetric derivatives Low efficiency, byproduct formation

Q & A

Basic: What are the established synthetic routes for Pyridine, 4-(diethoxymethyl)-, 1-oxide, and how are reaction conditions optimized for yield and purity?

Answer:
The synthesis typically involves oxidation of the parent pyridine derivative. A common method uses methyltrioxorhenium (MeReO₃) as a catalyst with 30% aqueous H₂O₂ in dichloromethane (CH₂Cl₂) at 20°C for ~16 hours . Key optimizations include:

  • Catalyst loading : 0.5 mol% MeReO₃ minimizes side reactions while maintaining efficiency.
  • Purification : Dry-load column chromatography (n-pentane:EtOAc = 5:1) ensures high purity (>92% yield) by removing unreacted starting materials and peroxide byproducts .
  • Monitoring : TLC (Rf = 0.06 in n-pentane:EtOAc) and NMR spectroscopy (characteristic N-oxide proton shifts at δ 8.32–8.21 ppm) confirm completion .

Basic: What spectroscopic and chromatographic methods are recommended for characterizing this compound?

Answer:

  • ¹H/¹³C NMR : The diethoxymethyl group appears as a singlet at δ ~1.2–1.4 ppm (CH₃) and δ ~3.6–3.8 ppm (CH₂), while the N-oxide pyridine ring shows deshielded aromatic protons (δ 7.5–8.3 ppm) .
  • IR Spectroscopy : Stretching vibrations for N-O (1220–1250 cm⁻¹) and C-O (1080–1111 cm⁻¹) confirm functional groups .
  • GCMS/EI-HRMS : Molecular ion peaks (e.g., m/z 163 for 4-(trifluoromethyl)pyridine 1-oxide) and fragmentation patterns validate molecular weight and structure .
  • UV-Vis/Luminescence : Absorbance at ~283 nm and emission at 391–476 nm (in MeCN) indicate π→π* transitions, useful for photophysical studies .

Advanced: How does the diethoxymethyl group influence the electronic environment of the pyridine N-oxide system in electrochemical studies?

Answer:
Cyclic voltammetry (CV) of analogous compounds (e.g., 4-(ethoxycarbonyl)pyridine 1-oxide) shows that electron-donating substituents like diethoxymethyl:

  • Reduce oxidation potential : Stabilize the radical cation intermediate via inductive effects.
  • Enhance redox reversibility : Observed in differential pulse voltammetry (DPV) due to decreased steric hindrance compared to bulky groups (e.g., trifluoromethyl) .
  • Solvent effects : Acetonitrile (MeCN) provides better resolution of redox peaks than aqueous buffers .

Advanced: How can contradictions in reported reactivity patterns of this compound derivatives be resolved?

Answer:
Contradictions often arise from competing reaction pathways. For example:

  • Nucleophilic substitution : Steric hindrance from the diethoxymethyl group may suppress reactivity at the 4-position, favoring 2- or 6-substitution. Kinetic studies (e.g., time-resolved NMR) can clarify regioselectivity .
  • Byproduct analysis : LC-MS or GC-MS identifies side products (e.g., deoxygenated pyridines) caused by over-oxidation or peroxide decomposition .
  • Computational modeling : DFT calculations predict Fukui indices to map electrophilic/nucleophilic sites .

Advanced: What computational approaches predict the excited-state behavior of this compound in photophysical applications?

Answer:

  • TD-DFT : Models electronic transitions (e.g., S₀→S₁) and correlates with UV-Vis absorption maxima .
  • Solvatochromism : Excited-state dipole moments (Δμ ~15–20 D) calculated using Lippert-Mataga plots explain solvent-dependent fluorescence shifts (e.g., bathochromic shifts in polar solvents) .
  • Molecular dynamics : Simulates conformational changes in polar environments, critical for designing fluorescent probes .

Basic: What stability considerations and storage protocols are critical for maintaining compound integrity?

Answer:

  • Peroxide mitigation : Test for peroxides quarterly using iodide/starch test strips; deactivate with MnO₂ or FeSO₄ if detected .
  • Storage : Argon-purged amber vials at –20°C in desiccators (RH <30%) prevent hydrolysis of the diethoxymethyl group .
  • Handling : Use explosion-proof refrigerators and avoid metal spatulas (risk of catalytic decomposition) .

Advanced: How can this compound be functionalized to create fluorescent polarity probes?

Answer:

  • Carbazole conjugation : Suzuki coupling introduces carbazole groups at the 4-position, enhancing π-conjugation and solvent-sensitive emission (e.g., CPPNO in ) .
  • Internal salt formation : Quaternizing the pyridine nitrogen with alkyl sulfonates increases dipole moment (Δμ ~18 D), improving polarity sensitivity .
  • Validation : Solvatochromic shifts in EtOH (λem = 476 nm) vs. hexane (λem = 391 nm) confirm probe efficacy .

Advanced: What mechanistic insights explain regioselectivity in cyanide-mediated transformations?

Answer:

  • Alkylation-cyanide cascade : Methyl fluorosulfonate alkylates the N-oxide oxygen, forming a 1-alkoxypyridinium intermediate. Cyanide attacks the α-position (C2/C6) due to:
    • Charge distribution : Partial positive charge at C2/C6 (N-oxide directs electrophilicity).
    • Steric effects : Diethoxymethyl at C4 shields C3, favoring C2/C6 substitution .
  • Isotopic labeling : ¹⁵N-NMR tracks nitrogen migration during rearrangement .

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